molecular formula C22H30O5 B8070296 (2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate

Cat. No.: B8070296
M. Wt: 374.5 g/mol
InChI Key: LSUXOKVMORWDLT-UHFFFAOYSA-N
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Description

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[112101,10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate involves multiple steps, starting from the extraction of the natural product from Rabdosia rubescens. The compound is then purified using chromatographic techniques to achieve a high level of purity (≥98%) as determined by High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. The herbs of Rabdosia rubescens are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using various chromatographic methods to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals, cosmetics, and agricultural products.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects. The compound may also interact with specific enzymes and receptors, leading to its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Glaucocalyxin A: Another compound isolated from Rabdosia rubescens with similar biological activities.

    Glaucocalyxin C: A structurally related compound with distinct pharmacological properties.

Uniqueness

(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate is unique due to its specific structural features and the presence of multiple functional groups that contribute to its diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

(2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXOKVMORWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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